Product packaging for 2-[2-[[17-[2-[6-[[3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol(Cat. No.:CAS No. 83459-41-0)

2-[2-[[17-[2-[6-[[3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B1447888
CAS No.: 83459-41-0
M. Wt: 1211.4 g/mol
InChI Key: KVMXBSSOCCPAOR-UHFFFAOYSA-N
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Description

Classification and Occurrence of Ginsenoside Ra1 in Panax Species

Ginsenosides (B1230088) are structurally diverse, and their classification is based on the chemical structure of their aglycone, or non-saccharide, component. encyclopedia.pub Ginsenoside Ra1 is a dammarane-type triterpene saponin, a major category of ginsenosides.

Protopanaxadiol (B1677965) (PPD) Type Ginsenoside Classification

Dammarane-type ginsenosides are further categorized into two main groups: protopanaxadiol (PPD) and protopanaxatriol (B1242838) (PPT). wikipedia.orgencyclopedia.pub This classification is determined by the hydroxylation pattern of the dammarane (B1241002) skeleton. encyclopedia.pub Ginsenoside Ra1 belongs to the protopanaxadiol (PPD) group. nih.govfrontiersin.org PPD-type ginsenosides are characterized by hydroxyl groups typically located at the 3β and 12β positions of the steroid nucleus. encyclopedia.pub Sugar moieties are attached at the C-3 and/or C-20 positions. taylorandfrancis.com Other well-known PPD-type ginsenosides include Ra2, Ra3, Rb1, Rb2, Rc, and Rd. nih.govfrontiersin.org

Ginsenoside Ra1 as a Biomarker in Panax Species

Ginsenoside Ra1 has been identified as a significant chemical marker for distinguishing between different Panax species. researchgate.netresearchgate.net Its presence and concentration can help differentiate Panax ginseng (Asian ginseng) from Panax quinquefolius (American ginseng). researchgate.netkoreascience.kr For instance, studies have shown that Ginsenoside Ra1 is present in Korean Red Ginseng (P. ginseng) but not in processed P. quinquefolius. koreascience.kr Specifically, research has proposed Ginsenoside Ra1, along with ginsenoside Rf, as a potential biomarker for discriminating between P. ginseng and P. quinquefolius. researchgate.net The content of Ginsenoside Ra1 in Korean Red Ginseng has been quantified to be in the range of 0.692 to 0.725 mg/g. koreascience.kr

Furthermore, comprehensive profiling of ginsenosides in different parts of the P. ginseng plant has revealed that Ginsenoside Ra1, along with Ra2 and Ra3, is uniquely found in the root. mdpi.com This specificity underscores its utility as a biomarker for identifying not only the species but also the specific plant part.

Academic Significance of Ginsenoside Ra1 in Phytochemical Research

The academic significance of Ginsenoside Ra1 lies in its role in the chemical characterization and quality control of ginseng products. The distinct chemical profiles of different Panax species, marked by the presence or absence of compounds like Ginsenoside Ra1, are crucial for authentication and preventing adulteration. researchgate.netnih.gov

Research in this area often employs advanced analytical techniques such as ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) to create detailed metabolic profiles of ginseng species. researchgate.netkoreascience.kr These studies consistently identify Ginsenoside Ra1 as a key differentiator.

Beyond its role as a biomarker, Ginsenoside Ra1 is also investigated for its potential biological activities. It is recognized as a key active ingredient in ginseng with potential immune-regulatory, anti-inflammatory, and anti-oxidant properties. mdpi.comfrontiersin.org For example, it has been reported to be a significant inhibitor of protein tyrosine kinase activation under certain conditions in laboratory settings. mdpi.com

Current Research Trends and Future Prospects for Ginsenoside Ra1 Investigation

Current research on ginsenosides, including Ra1, is moving towards more in-depth structural analysis and the exploration of their pharmacological activities. dovepress.com There is a growing interest in minor ginsenosides, which may be present in lower quantities but possess significant biological effects. mdpi.com The biotransformation of major ginsenosides like Rb1 into these minor compounds is a key area of study. mdpi.com

Future research will likely focus on a multi-tiered approach encompassing composition-structure analysis, understanding functional mechanisms, and developing applications. dovepress.com For Ginsenoside Ra1 specifically, further investigation is needed to fully elucidate its pharmacological mechanisms. While it has been identified as having potential in modulating the immune and cardiovascular systems, the underlying pathways are not yet fully understood. mdpi.comfrontiersin.org

The development of advanced analytical and isolation techniques will continue to be crucial. nih.govalfachemic.com Methods like immunoaffinity chromatography are being explored for the highly selective isolation of specific ginsenosides, which would facilitate more precise pharmacological studies. researchgate.net As research progresses, a deeper understanding of the therapeutic potential of individual ginsenosides like Ra1 is anticipated. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C58H98O26 B1447888 2-[2-[[17-[2-[6-[[3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 83459-41-0

Properties

IUPAC Name

2-[2-[[17-[2-[6-[[3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-52-47(74)42(69)39(66)30(81-52)22-76-49-45(72)40(67)31(23-77-49)80-50-44(71)36(63)27(62)21-75-50)25-11-16-57(7)35(25)26(61)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)82-53-48(43(70)38(65)29(20-60)79-53)83-51-46(73)41(68)37(64)28(19-59)78-51/h10,25-53,59-74H,9,11-23H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMXBSSOCCPAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(CO8)OC9C(C(C(CO9)O)O)O)O)O)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H98O26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1211.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ginsenoside Ra1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035693
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

83459-41-0
Record name Ginsenoside Ra1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035693
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Production Research of Ginsenoside Ra1

Elucidation of Ginsenoside Ra1 Biosynthetic Pathways in Panax

The journey to synthesizing Ginsenoside Ra1 begins with the universal precursors of all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, these fundamental building blocks are produced through two distinct pathways: the mevalonate (MVA) pathway, which occurs in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.

Mevalonate (MVA) Pathway Contributions

The MVA pathway is a primary contributor to the biosynthesis of ginsenoside skeletons. wikipedia.org This pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is then reduced to mevalonate by the enzyme HMG-CoA reductase. Following a series of phosphorylation and decarboxylation reactions, mevalonate is converted into IPP and DMAPP. These five-carbon units are the foundational components that are sequentially assembled into the thirty-carbon triterpenoid backbone of Ginsenoside Ra1.

2-C-Methyl-D-Erythritol 4-Phosphate (MEP) Pathway Involvement

While the MVA pathway is considered the principal route for ginsenoside biosynthesis, the MEP pathway also plays a role in supplying the necessary IPP and DMAPP precursors. nih.gov This pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate. Through a series of enzymatic steps, this leads to the formation of IPP and DMAPP. Although located in the plastids, intermediates can be exchanged between the MEP and MVA pathways, ensuring a consistent supply of precursors for ginsenoside synthesis.

The IPP and DMAPP generated from both pathways are then condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are joined to create squalene. Squalene undergoes epoxidation to form 2,3-oxidosqualene, the final common precursor for the cyclization step that leads to the diverse array of triterpenoid skeletons, including the dammarane (B1241002) scaffold of Ginsenoside Ra1. wikipedia.org

Genetic and Enzymatic Regulation of Ginsenoside Ra1 Biosynthesis

The intricate process of converting the basic dammarane skeleton into the specific structure of Ginsenoside Ra1 is governed by a series of precise enzymatic reactions and is under tight genetic control.

Identification and Functional Analysis of Key Enzymes (e.g., Oxidosqualene Cyclases, Cytochrome P450s, Glycosyltransferases)

Following the formation of 2,3-oxidosqualene, the biosynthesis of Ginsenoside Ra1 involves three main classes of enzymes:

Oxidosqualene Cyclases (OSCs): The first committed step in ginsenoside biosynthesis is the cyclization of 2,3-oxidosqualene. Dammarenediol-II synthase, a key OSC, catalyzes the formation of the dammarane-type triterpenoid skeleton, which is the foundational structure of all PPD-type ginsenosides (B1230088), including Ra1.

Cytochrome P450s (CYP450s): After the formation of the dammarane skeleton, a series of hydroxylation reactions occur, catalyzed by various CYP450 monooxygenases. These enzymes are responsible for adding hydroxyl groups at specific positions on the triterpenoid backbone, leading to the formation of protopanaxadiol (B1677965) (PPD), the aglycone of Ginsenoside Ra1.

UDP-Glycosyltransferases (UGTs): The final and crucial step in the biosynthesis of Ginsenoside Ra1 is the attachment of sugar moieties to the PPD aglycone. This glycosylation is carried out by a series of UGTs, which transfer sugar molecules from an activated sugar donor, such as UDP-glucose, to the hydroxyl groups of the aglycone. kaist.ac.krnih.gov The specific UGTs responsible for the precise glycosylation pattern of Ginsenoside Ra1 are a subject of ongoing research.

Enzyme ClassFunction in Ginsenoside Ra1 Biosynthesis
Oxidosqualene Cyclases (OSCs)Catalyze the formation of the dammarane skeleton from 2,3-oxidosqualene.
Cytochrome P450s (CYP450s)Perform hydroxylation reactions on the dammarane skeleton to produce protopanaxadiol (PPD).
UDP-Glycosyltransferases (UGTs)Attach sugar moieties to the PPD aglycone to form the final Ginsenoside Ra1 molecule.

Transcriptional Regulation by Genes and Factors (e.g., PgGRAS Genes)

The expression of the genes encoding the biosynthetic enzymes for ginsenosides is regulated by various transcription factors. Among these, the GRAS family of transcription factors has been implicated in the regulation of ginsenoside biosynthesis in Panax ginseng. Research has identified a specific GRAS gene, PgGRAS68-01, which appears to act as an inhibitor of the synthesis of several ginsenosides. nih.gov The precise mechanism by which PgGRAS68-01 and other regulatory factors specifically influence the production of Ginsenoside Ra1 is an active area of investigation.

Research on Factors Influencing Ginsenoside Ra1 Content and Profile

The concentration of Ginsenoside Ra1 in Panax plants is not static and can be influenced by a variety of internal and external factors.

Research has shown that the distribution of ginsenosides can vary significantly between different parts of the ginseng plant. A study utilizing desorption electrospray ionization mass spectrometry (DESI-MS) imaging revealed the spatial distribution of ginsenosides within ginseng roots. This analysis identified that Ginsenoside Ra1, along with Ra2, is found in high concentrations in the bark of the root and at lower concentrations in the central core. oup.com

FactorInfluence on Ginsenoside Ra1
Plant TissueHigher concentrations found in the bark of the root compared to the central core. oup.com
ProcessingSteaming, as in the production of red ginseng, can lead to the formation of Ginsenoside Ra1. nih.gov
Plant AgeThe content of ginsenosides generally varies with the age of the plant. researchgate.net
Environmental ConditionsAbiotic and biotic stresses can influence the overall ginsenoside profile.

Effects of Elicitors (e.g., Methyl Jasmonate) on Biosynthesis

Elicitors are compounds that stimulate defense responses in plants, often leading to an increased production of secondary metabolites, including ginsenosides. Methyl jasmonate (MJ), a plant signaling molecule, is a well-documented elicitor of ginsenoside biosynthesis in Panax cell and root cultures. nih.govnih.gov

Treatment with MJ has been shown to significantly enhance the accumulation of total ginsenosides. nih.gov Specifically, research indicates that MJ treatment tends to increase the production of PPD-type ginsenosides (the group to which Ra1 belongs) more than protopanaxatriol (B1242838) (PPT) type ginsenosides. mdpi.com For example, one study on P. quinquefolium cell cultures found that MJ elicitation resulted in a 2.2-fold increase in total ginsenosides, with Rb1 being the predominantly produced metabolite. mdpi.com Although this suggests a high probability that MJ also stimulates the biosynthesis of Ginsenoside Ra1, direct experimental data quantifying this specific effect is not available in the reviewed literature.

Advanced Methodologies for Ginsenoside Ra1 Production and Biotransformation in Research

The focus of advanced methodologies in ginsenoside production has been predominantly on either producing the basic triterpene skeletons or converting abundant major ginsenosides into rarer, more pharmacologically active minor ginsenosides. globalsciencebooks.infonih.gov As a large, multi-glycosylated molecule, Ginsenoside Ra1 is typically a substrate for biotransformation rather than an end product.

Enzymatic Biotransformation Approaches

Enzymatic biotransformation in ginsenoside research primarily involves the use of glycosidases (such as β-glucosidase) to selectively remove sugar moieties from major ginsenosides. nih.govmdpi.com This process is used to produce minor ginsenosides like Compound K, F2, Rd, or Rg3, which are more readily absorbed by the human body. nih.govmdpi.com

The biosynthesis of Ginsenoside Ra1 in the plant involves a series of glycosylation steps, where sugar units are sequentially added to the protopanaxadiol aglycone by specific enzymes called UDP-glycosyltransferases (UGTs). mdpi.com The synthesis of a complex molecule like Ra1 would require multiple distinct UGTs. While researchers have identified several UGTs involved in the synthesis of other ginsenosides like Rb1 and Rg3, the specific enzymes responsible for constructing the unique sugar chain of Ginsenoside Ra1 have not been fully elucidated. mdpi.com Consequently, there are no established enzymatic methods for the targeted in vitro synthesis of Ginsenoside Ra1. Conversely, some enzymes, such as β-D-Xylosidase, have been shown to act on Ginsenoside Ra1 to hydrolyze its sugar chains. globalsciencebooks.info

Microbial Conversion Strategies

Microbial fermentation is another strategy employed to modify ginsenosides. nih.govnih.gov Various microorganisms, including fungi and bacteria, produce enzymes that can deglycosylate major ginsenosides. globalsciencebooks.inforedalyc.org The goal of these microbial conversion processes is typically the same as enzymatic biotransformation: the production of valuable minor ginsenosides. mdpi.comredalyc.org For example, microbes can be used to convert ginsenoside Rb1 through pathways like Rb1 → Rd → F2 → Compound K. redalyc.org There is currently no research available describing the use of microbial fermentation to synthesize or increase the production of Ginsenoside Ra1.

Metabolic Engineering of Heterologous Systems for Ginsenoside Ra1 Synthesis

Metabolic engineering, particularly in yeast such as Saccharomyces cerevisiae, represents a promising frontier for producing valuable plant-derived compounds. nih.govnih.gov The strategy involves introducing the necessary plant genes for the ginsenoside biosynthesis pathway into a microbial host. researchgate.net Researchers have successfully engineered yeast to produce the ginsenoside aglycone protopanaxadiol (PPD). nih.gov Further engineering by introducing specific UGT genes has enabled the production of simpler ginsenosides like Compound K and Rg3. researchgate.net

However, the synthesis of a highly complex ginsenoside like Ra1 presents a significant challenge. It would require the identification, successful expression, and coordinated action of a whole suite of specific UGTs to attach the five sugar moieties in the correct sequence and with the correct linkages. To date, the metabolic engineering of a heterologous system for the specific production of Ginsenoside Ra1 has not been reported in the scientific literature. The current focus remains on producing the PPD core or less glycosylated, high-value minor ginsenosides. nih.govresearchgate.net

High Hydrostatic Pressure and Polysaccharide Hydrolase-Assisted Extraction for Research Scale

The extraction of specific ginsenosides such as Ginsenoside Ra1 for research purposes necessitates methods that are not only efficient but also preserve the structural integrity of the compound. A combination of High Hydrostatic Pressure (HHP) and polysaccharide hydrolase-assisted extraction (HHP-E) has emerged as a sophisticated, eco-friendly technique that meets these requirements. nih.gov This approach leverages the synergistic effects of physical and enzymatic treatments to disrupt the rigid plant cell wall, thereby enhancing the release of intracellular bioactive molecules. nih.gov While much of the detailed research has focused on optimizing the yield of major ginsenosides like Rg1 and Rb1, the established principles and methodologies are directly applicable to the targeted extraction of minor ginsenosides like Ra1 on a research scale. nih.govphcog.com

The fundamental mechanism of HHP involves subjecting the plant material, suspended in a liquid medium, to high pressures, typically in the range of 100 to 600 MPa. nih.gov This pressure disrupts the cellular structure of the ginseng root, increasing the permeability of the cell wall and facilitating the release of ginsenosides. mdpi.com Concurrently, polysaccharide hydrolases—a group of enzymes including cellulase, amylase, and pectinase—are introduced to enzymatically degrade the primary components of the plant cell wall. nih.gov HHP enhances the activity of these enzymes by making the cell wall matrix more accessible. researchgate.net This dual-action approach results in a significantly higher extraction yield compared to conventional methods. researchgate.net

Research has shown that the combination of HHP with a mixture of cellulase, amylase, and pectinase is highly effective. nih.gov The HHP treatment helps to release starch materials from the disrupted ginseng cells, which are then hydrolyzed by amylase, while cellulase breaks down the cellulose in the cell wall, leading to a greater release of ginsenosides. nih.gov This method is particularly advantageous as it operates at lower temperatures, minimizing the risk of thermal degradation of the target compounds. nih.gov

Detailed studies have been conducted to fine-tune the parameters of this combined extraction method to maximize yields. Key variables that have been optimized include pressure levels, temperature, pH, and incubation time. Research indicates that pressures around 100 MPa are sufficient for significant saponin release without causing the denaturation of the enzymes, which can occur at pressures above 300 MPa. nih.gov

The optimal conditions for the enzymatic reaction under HHP have been identified through systematic experimentation. For a combination of cellulase, α-amylase, and pectinase, the ideal environment was found to be a pH of 4.8 and a temperature of 45°C. nih.govresearchgate.net

Table 1: Optimized Parameters for HHP and Polysaccharide Hydrolase-Assisted Extraction

ParameterOptimal ValueReference
Pressure100 MPa nih.gov
Temperature45°C nih.govresearchgate.net
pH4.8 nih.govresearchgate.net
Incubation Time12 hours nih.gov
Enzyme CombinationCellulase, Amylase, Pectinase nih.govnih.gov

The effectiveness of this combined HHP-E method is demonstrated by the significant increase in ginsenoside yields. One study found that applying HHP at 100 MPa along with a mixture of three enzymes (Celluclast, Termamyl, and Viscozyme) at 50°C for 12 hours increased the total ginsenoside yield by 184% compared to control samples without enzymes and pressure. researchgate.net The same study noted that the yield of ginsenosides Rg1 and Rb1 collectively increased by an even greater margin of 273%. researchgate.net When compared to HHP treatment alone, the addition of the enzyme mixture still resulted in a 49% increase in total ginsenosides, highlighting the powerful synergistic effect of the combined approach. researchgate.net

Table 2: Comparative Increase in Ginsenoside Yield Using HHP-Enzyme Method

ComparisonIncrease in Total GinsenosidesIncrease in Rg1 + Rb1Reference
HHP-Enzyme vs. Control (No HHP, No Enzyme)184%273% researchgate.net
HHP-Enzyme vs. HHP Alone49%103% researchgate.net

For research-scale production of Ginsenoside Ra1, the HHP and polysaccharide hydrolase-assisted extraction method offers a highly efficient, controllable, and eco-friendly option that maximizes yield while preserving the compound's integrity. nih.govphcog.com

Advanced Analytical and Methodological Approaches for Ginsenoside Ra1 Research

Research-Oriented Extraction and Sample Preparation Methodologies for Ginsenoside Ra1

The initial step of extracting Ginsenoside Ra1 from its natural matrix, primarily Panax ginseng, is critical for the success of any subsequent analysis. The choice of methodology aims to maximize yield while minimizing the co-extraction of interfering substances.

Solvent extraction remains a fundamental technique for obtaining ginsenosides (B1230088). The optimization of solvent type, concentration, temperature, and extraction time is crucial for maximizing the recovery of Ginsenoside Ra1.

Aqueous solutions of alcohols, particularly methanol (B129727) and ethanol (B145695), are widely employed. Studies show that a 70% (v/v) methanol solution is effective for extracting a broad range of ginsenosides. mdpi.commdpi.comnih.gov Other research has optimized conditions using different ethanol concentrations, ranging from 50% to nearly 89%, often coupled with advanced methods like accelerated solvent extraction (ASE) at elevated temperatures (e.g., 105°C to 158°C) to enhance efficiency. nih.gove-jkfn.orgnih.gov One study found that using water-saturated n-butanol as the extraction solvent effectively reduced the co-extraction of highly polar impurities like carbohydrates, which can simplify subsequent purification steps and may eliminate the need for Solid Phase Extraction (SPE). spkx.net.cn Heat reflux extraction using 70% ethanol at 80°C for several hours has also been reported as a favorable, albeit more time-consuming, method. researchgate.net

Extraction MethodSolvent SystemOptimized ConditionsSource
Ultrasonic Extraction70% Methanol30 minutes, 250 W, 40 kHz mdpi.com
Accelerated Solvent Extraction (ASE)88.64% Ethanol105.98°C, 28.77 min nih.govnih.gov
Ultrasonic ExtractionWater-saturated n-butanol30 minutes, 200 W, 40 kHz, 30°C spkx.net.cn
Heat Reflux Extraction70% Ethanol6 hours, 80°C researchgate.net
Accelerated Solvent Extraction (ASE)50% Ethanol20 minutes, 158°C e-jkfn.org

Following initial solvent extraction, the crude extract is often complex and requires cleanup to remove interfering compounds before chromatographic analysis. Solid Phase Extraction (SPE) is a widely used technique for this purpose, offering effective purification and concentration of ginsenosides.

Liquid-Liquid Extraction (LLE) is another classical method employed for the fractionation and purification of ginsenosides from crude extracts. This technique separates compounds based on their differential solubility in two immiscible liquid phases.

A common LLE approach for ginsenosides involves partitioning the aqueous extract with a water-immiscible organic solvent, such as n-butanol. researchgate.net However, studies evaluating LLE for ginsaponin analysis have reported challenges. One comparative study found that an LLE method involving n-butanol fractionation resulted in the lowest recovery and poorest repeatability for major ginsenosides when compared to direct extraction or SPE methods. researchgate.net The efficiency of LLE can also be dependent on the specific structure of the ginsenoside, particularly the number of sugar moieties. For instance, less glycosylated ginsenosides can be extracted with solvents like methyl tert-butyl ether (MTBE), with reported recovery rates for some compounds ranging from 56.3% to 81.9%. mdpi.com This variability suggests that LLE methods must be carefully optimized and validated for specific compounds like Ginsenoside Ra1.

Ultrasound-Assisted Extraction (UAE) has become a popular alternative to conventional methods like reflux or maceration due to its efficiency, reduced extraction times, and lower solvent consumption. nih.govspkx.net.cn The acoustic cavitation generated by ultrasound waves disrupts the plant cell walls, facilitating the release of intracellular contents into the solvent.

Several studies have demonstrated the successful application of UAE for extracting ginsenosides, including Ra1. mdpi.comnih.govspkx.net.cn The operational parameters of UAE are key to its effectiveness. Research has employed a range of frequencies (e.g., 40 kHz, 60 kHz, 80 Hz) and power settings (e.g., 200 W, 250 W). mdpi.comnih.govspkx.net.cnnih.gov Extraction times are typically short, often around 30 minutes, at controlled temperatures ranging from 30°C to 50°C. mdpi.comspkx.net.cnsemanticscholar.org Comparative studies have concluded that UAE is a simpler and more effective method for extracting ginsenosides than traditional refluxing. nih.gov

SolventFrequencyPowerTimeTemperatureSource
Water-saturated n-butanol40 kHz200 W30 min30°C spkx.net.cn
70% Methanol40 kHz250 W30 minNot Specified mdpi.com
70% Methanol60 HzNot Specified30 minNot Specified nih.gov
90% MethanolNot SpecifiedNot Specified15 min50°C semanticscholar.org
Methanol80 HzNot Specified15 minNot Specified nih.gov

State-of-the-Art Chromatographic and Spectrometric Techniques for Ginsenoside Ra1 Profiling and Quantification

Once extracted and purified, Ginsenoside Ra1 must be separated from other closely related ginsenosides and accurately quantified. High-Performance Liquid Chromatography (HPLC) and its ultra-high performance counterpart (UPLC) are the definitive techniques for this purpose.

HPLC is the most widely employed analytical method for the separation and quantification of ginsenosides. nih.gov The separation is typically achieved using a reversed-phase C18 column. mdpi.comspkx.net.cnrsc.org A gradient elution system consisting of water and acetonitrile, often with an acid modifier like formic acid or phosphoric acid to improve peak shape, is used to resolve the complex mixture of ginsenosides. mdpi.comnih.govrsc.orgpsu.edu

The detection method is a critical component of the analysis.

Ultraviolet (UV) Detection: Due to the lack of a strong chromophore in the ginsenoside structure, UV detection is challenging. Analysis is performed at a low wavelength, typically around 203 nm. nih.govpsu.edu However, this method suffers from high baseline noise and poor sensitivity. nih.gov

Evaporative Light Scattering Detection (ELSD): ELSD is a more sensitive alternative to UV for non-volatile compounds like ginsenosides. researchgate.netsci-hub.se It provides a more stable baseline with gradient elution, making it suitable for quantifying a wide range of these compounds. nih.gov However, ELSD is a destructive technique and does not provide the structural information that mass spectrometry can offer. researchgate.net

The combination of optimized UPLC systems with sensitive detectors allows for the successful separation of Ginsenoside Ra1 from its isomers, such as Ginsenoside Ra2, and other related compounds within a single chromatographic run. mdpi.comspkx.net.cn

ColumnMobile Phase (A/B)Gradient Program HighlightsDetectorSource
ACQUITY BEH C18 (2.1 × 100 mm, 1.7 µm)A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic AcidGradient of 15% to 90% B over 31 minQTOF/MS mdpi.com
ACQUITY BEH C18 (50 × 2.1 mm, 1.7 µm)A: Water B: AcetonitrileGradient of 19% to 85% B over 31 minUPLC-DAD spkx.net.cn
Acquity BEH C18 (2.1 × 100 mm, 1.7 µm)A: 0.001% Phosphoric Acid in Water B: 0.001% Phosphoric Acid in AcetonitrileGradient of 15% to 90% B over 43 minUPLC-PDA (203 nm) nih.gov
ZORBAX SB-C18 (4.5 × 150 mm, 5 µm)A: Acetonitrile B: Water + 0.001% Formic AcidGradient of 22% to 40% A over 25 minHPLC-UV (203 nm) psu.edu

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS) Platforms (e.g., UPLC-QTOF/MS, UPLC-Triple TOF-MS/MS, UHPLC-Q/TOF-MS)

Advanced liquid chromatography-mass spectrometry (LC-MS) platforms are indispensable for the separation and identification of ginsenosides. The coupling of ultra-high-performance liquid chromatography (UHPLC or UPLC) with high-resolution mass spectrometry, such as quadrupole time-of-flight (QTOF) or triple-TOF systems, offers significant advantages in speed, resolution, and sensitivity over conventional HPLC methods. mdpi.comnih.gov

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS) has been widely applied for the comprehensive profiling of ginsenosides. mdpi.com This technique's high resolution and mass accuracy are crucial for identifying compounds in complex mixtures. mdpi.com In the analysis of Ginsenoside Ra1, UPLC-QTOF-MS has been used to distinguish it from other ginsenosides and to identify it as a potential chemical marker for differentiating various ginseng types. For instance, studies have successfully identified Ginsenoside Ra1 in both positive and negative ionization modes. In negative mode, it was detected as [M−H]⁻ and formate (B1220265) adduct [M+HCOO]⁻ ions at m/z 1209.6272 and 1255.6248, respectively. nih.gov In positive ion mode, characteristic adducts such as [M+H]⁺ and [M+Na]⁺ have been confirmed. researchgate.net This level of specificity has enabled researchers to identify Ginsenoside Ra1 as a distinct marker for Panax ginseng when compared to other species like Panax quinquefolius. scielo.brsookmyung.ac.kr Furthermore, UPLC-QTOF-MS/MS has been instrumental in characterizing Ginsenoside Ra1 as one of 23 potential quality markers to distinguish between 15-year-old Mountain-Cultivated Ginseng (MCG) and Garden Ginseng (GG). frontiersin.orgnih.gov

Ultra-Performance Liquid Chromatography-Triple Time-of-Flight Mass Spectrometry (UPLC-Triple TOF-MS/MS) represents a further enhancement, providing superior sensitivity and the capability for in-depth structural analysis through tandem mass spectrometry (MS/MS). This platform can record precursor and fragment ions simultaneously with high speed and accuracy, making it ideal for both characterizing known ginsenosides and identifying novel ones within ginseng extracts. nih.gov While general ginsenoside profiling has identified hundreds of compounds using this method, its application provides a powerful tool for resolving the specific fragmentation patterns of complex saponins (B1172615) like Ginsenoside Ra1. nih.govresearchgate.netnih.gov For example, a UPLC-Triple TOF-MS method combined with a data-independent strategy was used to identify 225 ginsenosides from Panax quinquefolius. researchgate.net

Ultra-High-Performance Liquid Chromatography-Quadrupole/Time-of-Flight Mass Spectrometry (UHPLC-Q/TOF-MS) is another powerful variant used for the global analysis of ginseng. This method has been successfully employed to analyze chemical changes in ginseng during processing, identifying original neutral ginsenosides, malonyl-ginsenosides, and other transformation products. nih.gov The determination of aglycone types through MS/MS fragmentation is a key feature, allowing for the classification of ginsenosides and providing a basis to monitor multiple components for quality control. nih.gov

PlatformApplication in Ginsenoside Ra1 ResearchKey Findings/CapabilitiesCitations
UPLC-QTOF/MSIdentification and use as a chemical marker.Detected as [M−H]⁻, [M+HCOO]⁻, [M+H]⁺, and [M+Na]⁺ ions. Identified as a distinct marker for Panax ginseng and a quality marker for different cultivation types. nih.govresearchgate.netscielo.brsookmyung.ac.krnih.gov
UPLC-Triple TOF-MS/MSComprehensive profiling of ginsenosides.High sensitivity and accuracy; capable of identifying hundreds of ginsenosides in a single run, providing a robust framework for Ra1 analysis. nih.govresearchgate.netnih.govresearchgate.net
UHPLC-Q/TOF-MSChemical profiling and analysis of processed ginseng.Monitors chemical transformations and classifies ginsenosides based on aglycone type via MS/MS fragmentation. sookmyung.ac.krnih.gov

Mass Spectrometry Imaging (MSI) and DESI-Tandem MS/MS for Spatial Distribution Analysis

Understanding where Ginsenoside Ra1 is located within the plant tissue is crucial for elucidating its physiological role and optimizing extraction processes. Mass Spectrometry Imaging (MSI) is a powerful label-free technique that visualizes the spatial distribution of molecules directly in biological tissues. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) has been successfully used to map the distribution of various ginsenosides in the roots of Panax ginseng. nih.govworldscientific.com Studies have revealed that ginsenosides are not uniformly distributed; for example, certain ginsenosides are found in higher concentrations in the cortex and periderm compared to the central medulla of the root. nih.govworldscientific.comjaist.ac.jp While specific imaging of Ginsenoside Ra1 has not been explicitly detailed in all studies, the successful localization of structurally similar protopanaxadiol-type ginsenosides demonstrates the technique's applicability. nih.govmdpi.com This approach is a promising tool for the rapid evaluation and identification of medicinal saponins in situ. worldscientific.com

Desorption Electrospray Ionization-Mass Spectrometry Imaging (DESI-MSI) is another ambient ionization technique that allows for the analysis of samples under atmospheric pressure with minimal preparation. mdpi.com DESI-MSI has been applied to visualize the spatial distribution of a wide range of metabolites, including ginsenosides, in different parts of the ginseng root, such as the rhizome, main root, and lateral roots. nih.govfrontiersin.org The technique can differentiate various chemical constituents across distinct anatomical regions of the plant. mdpi.com By coupling DESI with tandem mass spectrometry (MS/MS), researchers can achieve structural confirmation of the imaged molecules, providing a high degree of confidence in the identification of compounds like Ginsenoside Ra1 within specific tissue locations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the de novo structural elucidation of natural products. For complex molecules like Ginsenoside Ra1, with its large steroidal aglycone and multiple sugar moieties, NMR is essential for unambiguously determining the stereochemistry and the precise connectivity of all atoms. The initial isolation and structural identification of Ginsenoside Ra1 in the 1980s relied heavily on NMR techniques to characterize it as a new dammarane-saponin. worldscientific.com

Modern NMR experiments, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques, provide the detailed information required to piece together the molecular puzzle. In the broader context of ginsenoside analysis, NMR is often used in conjunction with MS. mdpi.com For instance, high-resolution magic-angle-spinning (HR-MAS) NMR spectroscopy has been used to profile primary metabolites in ginseng, complementing LC-MS data on ginsenoside profiles to provide a more complete metabolic snapshot. mdpi.com While LC-MS is superior for screening and quantification in complex mixtures, NMR remains the gold standard for verifying the exact structure of isolated compounds like Ginsenoside Ra1.

Comprehensive Ginsenoside Ra1 Profiling and Metabolomics Strategies

Metabolomics aims to provide a comprehensive snapshot of all small-molecule metabolites in a biological system. This approach is particularly well-suited for studying the complex mixture of ginsenosides in Panax species and understanding how the profile, including the abundance of Ginsenoside Ra1, changes in response to genetic or environmental factors.

Targeted and Untargeted Metabolite Analysis

Ginsenoside research utilizes both targeted and untargeted metabolomics strategies, each with distinct advantages. nih.gov

Untargeted analysis provides a global, unbiased view of all detectable metabolites in a sample. nih.gov Using high-resolution platforms like UPLC-QTOF/MS, researchers can generate a comprehensive profile of ginsenosides and other metabolites, allowing for the discovery of unexpected compounds or changes. nih.gov In this approach, ginsenosides are often putatively identified based on their accurate mass, fragmentation spectra, and elution order. nih.gov This strategy is excellent for exploratory studies, such as comparing the metabolic fingerprints of different ginseng species or cultivars. nih.gov

Targeted analysis , in contrast, focuses on the precise quantification of a predefined list of specific compounds, such as Ginsenoside Ra1. nih.gov This approach typically uses tandem mass spectrometry (e.g., on a triple quadrupole or QTRAP instrument) in multiple reaction monitoring (MRM) mode, which offers high sensitivity and selectivity. acs.org By using authentic reference standards, targeted analysis can achieve absolute quantification, providing precise data on the concentration of Ginsenoside Ra1. nih.gov A combined approach is often powerful, where untargeted analysis first identifies potential markers of interest, which are then accurately quantified using a targeted method. researchgate.netdntb.gov.ua

StrategyDescriptionApplication to Ginsenoside Ra1Citations
Untargeted MetabolomicsGlobal, unbiased profiling of all detectable metabolites. Aims to discover differences and identify potential markers.Used to discover Ginsenoside Ra1 as a potential biomarker for differentiating ginseng species and cultivation methods. nih.govnih.govnih.gov
Targeted MetabolomicsPrecise and sensitive quantification of a predefined set of known compounds using reference standards.Allows for the absolute quantification of Ginsenoside Ra1 to assess quality or study specific biochemical changes. researchgate.netnih.govacs.org

Integrated Multi-Omics Approaches (e.g., Transcriptome and Metabolome Analysis)

To understand the biological context of Ginsenoside Ra1 production, researchers are increasingly turning to integrated multi-omics approaches. By combining metabolomic data (the abundance of ginsenosides) with transcriptomic data (the expression levels of genes), it is possible to link the production of specific compounds to the activity of underlying biosynthetic pathways. frontiersin.org

Studies integrating transcriptome and metabolome analysis in ginseng have successfully identified candidate genes involved in ginsenoside biosynthesis, such as those encoding cytochrome P450s and glycosyltransferases. frontiersin.org This approach can reveal the regulatory mechanisms that control the accumulation of ginsenosides in response to various stimuli, such as treatment with elicitors like methyl jasmonate or exposure to different environmental conditions like light intensity. frontiersin.orgfrontiersin.org For example, an integrated analysis of the transcriptome and metabolome of different ginseng cultivars helped elucidate the diversity and regulatory dynamics of the ginsenoside biosynthetic pathway. frontiersin.org Similar approaches have been used to understand the molecular mechanisms behind physical characteristics, such as taproot thickening, by linking metabolic changes (including in saponins) to gene expression networks. nih.gov This powerful strategy provides a holistic view, connecting the genetic blueprint to the final chemical phenotype, including the synthesis of Ginsenoside Ra1. researchgate.net

Chemometric and Computational Data Analysis in Ginsenoside Ra1 Research

The vast datasets generated by modern analytical platforms, particularly LC-MS-based metabolomics, require sophisticated data analysis tools to extract meaningful information.

Chemometrics involves the use of multivariate statistical methods to analyze chemical data. Techniques like Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) are routinely applied to UPLC-MS data to visualize patterns and identify the compounds responsible for differentiating between sample groups. mdpi.comnih.gov For example, PCA has been used to clearly separate different processed ginseng products based on their ginsenoside profiles. mdpi.com Through these analyses, Ginsenoside Ra1 has been identified as a key chemical marker that helps distinguish between Panax ginseng and Panax quinquefolius, and between ginseng grown under different conditions. sookmyung.ac.krnih.govmdpi.com

Computational analysis , such as molecular docking and molecular dynamics (MD) simulations, provides insights into the potential biological activities of Ginsenoside Ra1 at a molecular level. Recent in silico studies have used these methods to predict how ginsenosides interact with protein targets. For example, molecular docking has been used to investigate the binding potential of Ginsenoside Ra1 to SLC3A2, a protein overexpressed in some cancers, revealing a high binding affinity. mdpi.com Subsequent MD simulations were used to confirm the stability of the Ginsenoside Ra1-protein complex. mdpi.com Another study showed the potential docking mode of Ginsenoside Ra1 within the Bruton's tyrosine kinase (BTK) domain, an important target in immunology. researchgate.net These computational approaches are valuable for generating hypotheses and guiding further experimental validation of the pharmacological mechanisms of Ginsenoside Ra1.

Preclinical Mechanistic Investigations of Ginsenoside Ra1 in Vitro Models

Application of Cellular Model Systems for Ginsenoside Ra1 Research

In vitro studies provide a foundational understanding of the bioactivity of compounds like Ginsenoside Ra1 at the cellular and molecular level. These models allow for controlled investigation into specific mechanisms of action, such as immunomodulation, neuroprotection, and anti-cancer effects. mdpi.comnih.gov

Neuronal Cell Lines for Neuroprotection Studies

While Ginsenoside Ra1 is generally suggested to have the potential to affect the nervous system, specific preclinical data from in vitro studies using neuronal cell lines to investigate its neuroprotective mechanisms are limited in current scientific literature. mdpi.comnih.gov Research on other ginsenosides (B1230088) has utilized cell lines such as the human neuroblastoma SH-SY5Y and rat pheochromocytoma PC-12 cells to model neurodegenerative diseases and ischemic injury, but dedicated studies detailing the direct effects of isolated Ginsenoside Ra1 on these models are not extensively documented. nih.govsci-hub.se

Immune Cell Lines for Immunomodulation Investigations

Ginsenoside Ra1 is noted for its immunomodulatory, anti-inflammatory, and antioxidant properties. mdpi.comnih.gov As a protopanaxadiol-type ginsenoside, it belongs to a class of compounds known to interact with the immune system. nih.govresearchgate.net These properties suggest a potential role in modulating immune cell functions. However, detailed mechanistic studies of Ginsenoside Ra1 in specific immune cell lines, such as macrophage-like RAW264.7 cells or isolated lymphocytes, are not yet widely available to fully elucidate its specific pathways of action in immunomodulation.

Diverse Cancer Cell Lines for Anti-proliferative and Apoptotic Studies

Preliminary research indicates that Ginsenoside Ra1 possesses potential anti-cancer properties. mdpi.com Studies have highlighted its promise in inhibiting proliferation and inducing apoptosis in various cancer models. mdpi.com Computational studies using molecular dynamics have explored its interaction with key proteins involved in cancer progression. mdpi.com

Table 1: In Silico and General In Vitro Findings for Ginsenoside Ra1 in Oncology

Research Area Model/Method Target/Pathway Finding Reference(s)
Anti-Cancer Potential Computational (Molecular Dynamics) SLC3A2 Ginsenoside Ra1 shows potential as a ligand for SLC3A2, a protein implicated in cancer cell proliferation, migration, and metastasis. mdpi.com

| Anti-proliferative & Apoptotic Effects | General Cancer Models | Not Specified | Has demonstrated promising effects such as inducing apoptosis and inhibiting proliferation in various cancer models. | mdpi.com |

Specialized Cell Models in Bone Metabolism (e.g., Osteoblasts, Osteoclasts, Chondrocytes)

The role of many ginsenosides in bone metabolism, including the regulation of osteoblast and osteoclast activity, is an active area of research. nih.gov Despite this, specific in vitro investigations into the direct effects of Ginsenoside Ra1 on specialized bone cells like osteoblasts, osteoclasts, and chondrocytes are currently lacking in the available literature. Therefore, its precise mechanism of action in bone health and disease models remains to be determined.

Stem Cell Fate Specification and Differentiation Studies

Research into the effects of ginsenosides on stem cell behavior, including proliferation and differentiation into various lineages, is ongoing. While some saponins (B1172615) from Panax notoginseng have been shown to promote the differentiation of bone marrow mesenchymal stem cells, studies focusing specifically on the role of Ginsenoside Ra1 in directing stem cell fate are not yet available. sci-hub.se

Myocyte and Endothelial Cell Models for Cardiovascular and Metabolic Research

The most specific in vitro evidence for Ginsenoside Ra1's mechanism of action comes from studies using endothelial cell models for cardiovascular research. mdpi.comnih.gov It has been identified as an inhibitor of a key signaling molecule in the context of hypoxia/reoxygenation, a model for ischemia-reperfusion injury. mdpi.comnih.govmedchemexpress.com

Table 2: Research Findings of Ginsenoside Ra1 in Cardiovascular Cell Models

Cell Line Cellular Model Observed Effect Mechanism Reference(s)

| Human Umbilical Vein Endothelial Cells (HUVECs) | Hypoxia/Reoxygenation | Cytoprotection | Significant inhibition of protein tyrosine kinase (PTK) activation. | mdpi.comnih.govmedchemexpress.commedchemexpress.com |

Ginsenoside Ra1, a protopanaxadiol-type ginsenoside found in Panax ginseng, has been the subject of preliminary in vitro research to elucidate its mechanisms of action at the cellular level. nih.govmdpi.comnih.gov Investigations have begun to explore its influence on various intracellular signaling pathways, although the body of evidence remains nascent compared to other, more extensively studied ginsenosides.

Regulation of Inflammatory Pathways (e.g., NF-κB, MAPK, IL-1β)

Specific in vitro studies detailing the direct modulatory effects of Ginsenoside Ra1 on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades are limited in the current scientific literature. While Ginsenoside Ra1 has been noted as a primary active component in the context of immune regulation, the precise molecular interactions with key inflammatory mediators like NF-κB, MAPK, and interleukin-1 beta (IL-1β) are yet to be fully characterized. frontiersin.orgnih.gov

Activation of Oxidative Stress Response Pathways (e.g., Nrf2/ARE, Keap1/Nrf2)

Direct experimental evidence from in vitro models specifically demonstrating the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway by Ginsenoside Ra1 is not extensively documented. The interaction of Ginsenoside Ra1 with the Keap1/Nrf2 system, a critical regulator of cellular antioxidant responses, remains an area requiring further investigation.

Induction and Regulation of Apoptotic Pathways (e.g., Caspase Cascades, Bcl-2 Family, ER Stress-Mediated Apoptosis)

The role of Ginsenoside Ra1 in the induction and regulation of apoptosis is an emerging area of interest. While detailed in vitro experimental data on its effects on specific caspase cascades, the Bcl-2 family of proteins, or endoplasmic reticulum (ER) stress-mediated apoptosis is sparse, computational studies have begun to suggest its potential as an anticancer agent that may function through the induction of apoptosis. mdpi.com However, these in silico findings await validation through dedicated in vitro experimental models.

Modulation of Autophagic Flux and Related Pathways (e.g., AMPK/ULK, mTOR)

In vitro evidence suggests that Ginsenoside Ra1 is capable of modulating autophagy. In a screening study of various ginsenosides, Ginsenoside Ra1 was identified as one of the compounds that induced the accumulation of microtubule-associated protein 1 light chain 3 beta-II (LC3B-II) in ECA-109 human esophageal cancer cells. nih.gov The accumulation of LC3B-II is a hallmark indicator of the formation of autophagosomes, suggesting that Ginsenoside Ra1 influences the autophagic process. nih.gov The study proceeded to focus on a different ginsenoside, so further details on the precise mechanism, such as effects on autophagosome-lysosome fusion or the modulation of AMPK/mTOR pathways, were not provided for Ginsenoside Ra1. nih.gov

Table 1: Effect of Ginsenoside Ra1 on Autophagy Marker in ECA-109 Cells

CompoundCell LineObservationImplicationSource(s)
Ginsenoside Ra1 ECA-109 (Human Esophageal Cancer)Induced accumulation of LC3B-IIModulation of autophagy nih.gov

Influence on Cell Proliferation and Cell Cycle Regulatory Mechanisms (e.g., CDKs, CKI, c-Myc, Cyclin D1)

Currently, there is a lack of specific in vitro research detailing the influence of Ginsenoside Ra1 on key cell proliferation and cell cycle regulatory proteins. The effects of this specific ginsenoside on cyclin-dependent kinases (CDKs), CDK inhibitors (CKIs), and transcription factors such as c-Myc or the expression of Cyclin D1 have not been characterized.

Activation of PI3K/Akt Signaling Cascade

The direct impact of Ginsenoside Ra1 on the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade has not been a focus of published in vitro studies. However, broader investigations into the effects of Ginsenoside Ra1 on intracellular signaling have yielded relevant findings. Studies using an in vitro hypoxia/reoxygenation model in cultured human umbilical vein endothelial cells (HUVEC) demonstrated that Ginsenoside Ra1 has a significant inhibitory effect on the activation of protein tyrosine kinases (PTK). chemfaces.comtargetmol.com PTKs are a broad family of enzymes that play critical roles upstream of numerous signaling pathways, including the PI3K/Akt and MAPK cascades. This finding suggests that Ginsenoside Ra1 can modulate fundamental signaling events, though its specific action on the PI3K/Akt pathway itself requires direct experimental confirmation. chemfaces.comtargetmol.commedchemexpress.com

Table 2: Effect of Ginsenoside Ra1 on Protein Tyrosine Kinase (PTK) Activation

CompoundCell ModelConditionEffectSource(s)
Ginsenoside Ra1 Human Umbilical Vein Endothelial Cells (HUVEC)Hypoxia/Reoxygenation (H/R)Significant inhibitory effect on PTK activation chemfaces.comtargetmol.com

Interactions with Wnt/β-Catenin and Notch Signaling Pathways

Direct in vitro mechanistic studies detailing the specific interactions of Ginsenoside Ra1 with the Wnt/β-catenin and Notch signaling pathways are not extensively documented in current scientific literature. However, research on other ginsenosides provides context for how this class of compounds can modulate these crucial pathways.

For instance, Ginsenoside Rg1 has been shown to activate the Wnt/β-catenin signaling pathway in various in vitro models, and this activation can be blocked by the pathway inhibitor DKK1. researchgate.netnih.govescholarship.org In other contexts, such as with hematopoietic stem/progenitor cells, Rg1 acts as an inhibitor of Wnt/β-catenin signaling. frontiersin.org Ginsenoside Rb1 and its metabolite Compound K have been observed to suppress the Wnt/β-catenin pathway in cancer stem cells. oncotarget.com Conversely, Compound K can also activate this pathway to induce osteogenic differentiation in mesenchymal stem cells. frontiersin.org

Regarding the Notch signaling pathway, studies have indicated that ginsenosides like Rg3 can inhibit this pathway in lung cancer cells, leading to decreased expression of key components like Notch1, Notch2, and HES1. nih.gov These findings highlight the complex and often context-dependent interactions of ginsenosides with these developmental and disease-related pathways, although specific data for Ginsenoside Ra1 remains to be elucidated.

Engagement with BDNF-TrkB Signaling Pathway

There is currently a lack of specific in vitro studies investigating the direct engagement of Ginsenoside Ra1 with the Brain-Derived Neurotrophic Factor (BDNF) and its high-affinity receptor, Tropomyosin receptor kinase B (TrkB). The BDNF-TrkB pathway is vital for neuronal survival, growth, and synaptic plasticity. mdpi.comrsc.org

Research on other ginsenosides demonstrates the potential for this compound class to modulate BDNF-TrkB signaling. Ginsenoside Rb1 has been found to restore decreases in the BDNF signaling pathway, and its therapeutic effects can be blocked by TrkB inhibitors. nih.govfrontiersin.org Similarly, Ginsenoside Rg1 has been shown to upregulate the expression of BDNF and p-TrkB in various cellular models. mdpi.com These ginsenosides can activate downstream cascades, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for neuronal development and survival. mdpi.com While these findings are significant for other ginsenosides, equivalent in vitro investigations for Ginsenoside Ra1 are needed to confirm its role in this pathway.

Activation of AMPK Pathway

Studies on other protopanaxadiol-type ginsenosides have shown varied effects. For example, Ginsenoside Rb2 has been demonstrated to inhibit hepatic gluconeogenesis through the activation of AMPK. ebi.ac.uk Ginsenoside Rb1 has also been shown to activate the AMPK signaling pathway in vascular smooth muscle cells. researchgate.net Furthermore, Compound K, a metabolite of ginsenosides, has been reported to induce apoptosis in colon cancer cells via AMPK pathways and to upregulate genes involved in fatty acid oxidation through AMPK phosphorylation. mdpi.com While ginsenosides as a class are known to interact with the AMPK pathway, specific studies on Ginsenoside Ra1 are required to determine its precise effects. researchgate.netmdpi.com

Receptor-Ligand Interactions and Binding Studies of Ginsenoside Ra1

Interaction with Specific Receptors (e.g., Estrogen Receptor, Glucocorticoid Receptor, NMDA Receptor, Nur77)

Direct experimental binding studies detailing the interaction of Ginsenoside Ra1 with the estrogen receptor (ER), glucocorticoid receptor (GR), N-methyl-D-aspartate (NMDA) receptor, or the orphan nuclear receptor Nur77 have not been prominently reported.

However, the broader family of ginsenosides has been shown to function as ligands for various steroid hormone receptors. d-nb.info

Estrogen Receptor (ER): Ginsenosides like Rb1 and Rh1 are known to be functional ligands of the estrogen receptor. d-nb.info Rb1 can activate both ERα and ERβ, though this may occur without direct competitive binding against 17β-estradiol. capes.gov.brmdpi.com

Glucocorticoid Receptor (GR): Ginsenoside Rg1 is recognized as a functional ligand and partial agonist of the GR. d-nb.infoane.plnih.govuniversiteitleiden.nl It can compete with synthetic glucocorticoids for binding to the receptor. d-nb.info

NMDA Receptor: Certain ginsenosides, particularly Rg3, have been found to inhibit NMDA receptor-mediated signals in cultured hippocampal neurons. nih.govresearchgate.net This suggests a potential neuroprotective mechanism for this class of compounds. ane.plnih.gov

Nur77: The ginsenoside metabolite Compound K has been identified as a direct ligand of the orphan nuclear receptor Nur77, binding to its ligand-binding domain. semanticscholar.orgnih.gov This interaction disrupts a Nur77-Akt feed-forward loop in cancer cells. semanticscholar.org

While these findings establish a precedent for ginsenoside-receptor interactions, specific studies are needed to confirm whether Ginsenoside Ra1 shares these targets.

Ligand Binding to Solute Carrier (SLC) Family Proteins (e.g., SLC3A2)

Computational in silico studies have provided significant insights into the potential interaction between Ginsenoside Ra1 and solute carrier (SLC) family proteins. Specifically, molecular docking simulations have identified Ginsenoside Ra1 as having a high binding affinity for the SLC family member SLC3A2. researchgate.netmdpi.com This protein is a component of the system L amino acid transporter, which is often overexpressed in various cancers. mdpi.com

In these computational models, Ginsenoside Ra1 was predicted to be a potential natural ligand for SLC3A2, exhibiting a strong binding energy of -7.7 kcal/mol. researchgate.netmdpi.com Further molecular dynamics simulations confirmed that Ginsenoside Ra1 can form stable and energetically favorable interactions with the SLC3A2 protein over time. mdpi.com The stability of the complex was supported by the maintenance of moderate but stable hydrogen bonds with the receptor. mdpi.com These computational predictions suggest a promising avenue for therapeutic research, although they require validation through in vitro and in vivo experimental studies. researchgate.netmdpi.com

Table 1: Predicted Binding Affinities of Various Ginsenosides to SLC3A2
GinsenosidePredicted Binding Energy (kcal/mol)Reference
Ginsenoside Km-9.3 mdpi.com
Ginsenoside Ro-9.1 mdpi.com
Compound K (CK)-8.7 mdpi.com
Ginsenoside Rk1-8.0 mdpi.com
Ginsenoside Ra1-7.7 researchgate.netmdpi.com

Gene Expression and Proteomic Profiling in Ginsenoside Ra1 Cellular Studies

Comprehensive gene expression and broad proteomic profiling studies focused specifically on the effects of Ginsenoside Ra1 in vitro are limited in the available literature. Much of the existing research in this area has centered on other, more abundant ginsenosides or complete ginseng extracts. researchgate.net

However, one specific proteomic-level investigation demonstrated that Ginsenoside Ra1 inhibits the activation of protein tyrosine kinase (PTK) in cultured human umbilical vein endothelial cells that have been subjected to hypoxia/reoxygenation. medchemexpress.com This suggests a targeted effect on cellular signaling cascades that are regulated by tyrosine phosphorylation.

Mass spectrometry-based profiling has been utilized to identify and quantify Ginsenoside Ra1 in various Panax ginseng samples, which is a foundational step for future, more detailed cellular studies. nih.govnih.govecut.edu.cnmdpi.com While methods for transcriptome-wide mRNA analysis and proteomic analysis are well-established, their specific application to delineate the global cellular changes induced by isolated Ginsenoside Ra1 remains an area for future investigation. researchgate.net

Preclinical Efficacy Studies of Ginsenoside Ra1 in Vivo Animal Models

Animal Models for Disease and Condition Research with Ginsenoside Ra1

Liver Injury Models

There is a lack of available scientific literature detailing the use of Ginsenoside Ra1 in preclinical in vivo animal models of liver injury.

Metabolic Disorder Models (e.g., Diabetic Complications)

No specific preclinical in vivo animal studies were found that investigate the efficacy of Ginsenoside Ra1 in animal models of metabolic disorders, including diabetic complications.

Aging Models (e.g., Caenorhabditis elegans)

There are currently no published in vivo studies examining the effects of Ginsenoside Ra1 on lifespan or healthspan in aging models like Caenorhabditis elegans.

Mechanistic Outcomes and Therapeutic Potentials Observed in Preclinical Animal Studies

No preclinical animal studies have been identified that explore the mechanistic outcomes or therapeutic potential of Ginsenoside Ra1. Therefore, there is no available data on its effects in the following areas:

Neuroprotective Effects (e.g., Anti-inflammatory, Anti-oxidative, Anti-apoptotic Actions, Neurogenesis, Synaptic Plasticity)

Information regarding the neuroprotective actions of Ginsenoside Ra1 from in vivo models is not available in the current scientific literature.

Cardioprotective Effects (e.g., Attenuation of Apoptosis, Regulation of Oxidative Stress, Mitochondrial Function Restoration)

There is a lack of published research on the cardioprotective effects of Ginsenoside Ra1 in preclinical animal models.

Improvement of Bone Density and Modulation of Bone Cell Activities

No in vivo studies have been found that assess the impact of Ginsenoside Ra1 on bone density or the activities of bone cells.

Anti-tumor Efficacy (e.g., Inhibition of Tumor Growth, Metastasis, Angiogenesis)

The potential anti-tumor efficacy of Ginsenoside Ra1 has not been evaluated in any preclinical animal models of cancer.

Liver Protective Mechanisms (e.g., Antioxidant, Anti-inflammatory, Anti-apoptotic Effects)

There are no available in vivo data detailing the liver-protective mechanisms of Ginsenoside Ra1.

Reduction of Amyloid-Beta Deposits and Associated Pathological Behaviors

Current scientific literature, based on available preclinical in vivo animal model studies, does not provide specific evidence regarding the efficacy of Ginsenoside Ra1 in the reduction of amyloid-beta deposits or the amelioration of associated pathological behaviors characteristic of Alzheimer's disease. While other ginsenosides (B1230088), such as Rg1 and Rb1, have been the focus of numerous investigations in this area, showing varying degrees of neuroprotective effects in animal models of Alzheimer's disease, similar dedicated studies on Ginsenoside Ra1 are not prominently reported. nih.govlongdom.orgfrontiersin.orgnih.govnih.govresearchgate.netfrontiersin.orgbiomolther.orgbiomolther.orgfrontiersin.org Research has extensively explored the potential of various ginsenosides to modulate pathways involved in the production and clearance of amyloid-beta peptides. nih.govfrontiersin.orgbiomolther.orgbiomolther.org However, specific data from in vivo models detailing the effects of Ginsenoside Ra1 on amyloid plaque burden, synaptic plasticity, and cognitive performance in the context of Alzheimer's disease pathology remain to be established.

Enhancement of Muscle Metabolism

There is a notable lack of specific preclinical in vivo research focusing on the effects of Ginsenoside Ra1 on the enhancement of muscle metabolism. While some studies have investigated the broader effects of ginseng extracts or other individual ginsenosides on muscle function and metabolism, direct evidence for Ginsenoside Ra1 is not available in the reviewed scientific literature. For instance, research has indicated that other ginsenosides may influence gene expression related to oxidative muscle metabolism. frontiersin.org However, these findings cannot be directly extrapolated to Ginsenoside Ra1. Consequently, there are no detailed reports or data from animal models to substantiate the role of Ginsenoside Ra1 in improving muscle strength, endurance, or the underlying metabolic pathways within muscle tissue.

Immunomodulatory Activity

Ginsenoside Ra1 is recognized as one of the active constituents of ginseng and is suggested to possess immunomodulatory properties. frontiersin.orgmdpi.com It is classified as a protopanaxadiol (B1677965) (PPD) type ginsenoside. frontiersin.orgthieme-connect.demdpi.com General statements in the literature indicate that Ginsenoside Ra1 can affect the immune system. frontiersin.org However, detailed preclinical in vivo studies in animal models that specifically delineate the immunomodulatory mechanisms of Ginsenoside Ra1 are limited.

While the broader class of ginsenosides has been shown to exert both immunostimulatory and immunosuppressive effects through various mechanisms, including the modulation of cytokine production and the activity of immune cells like macrophages and lymphocytes, specific data quantifying the in vivo effects of isolated Ginsenoside Ra1 are not extensively documented. thieme-connect.denih.govmdpi.comresearchgate.net Research on other ginsenosides has provided insights into their potential to act as adjuvants or to regulate inflammatory responses. nih.govmdpi.com At present, there is a lack of specific in vivo data tables from animal studies detailing the dose-dependent effects of Ginsenoside Ra1 on immune cell populations, cytokine profiles, or its efficacy in models of specific immune-related disorders.

Structure Activity Relationship Sar Studies of Ginsenoside Ra1 and Analogues

Influence of Glycosylation Patterns on Ginsenoside Ra1 Activity

Glycosylation, the attachment of sugar molecules to the ginsenoside aglycone, is a primary determinant of a compound's biological efficacy. The number of sugars and their specific linkage positions significantly alter the molecule's properties and interactions with biological targets. jmb.or.kr

A general principle in ginsenoside SAR is that a lower number of sugar moieties correlates with increased biological activity. nih.gov Ginsenosides (B1230088) with numerous sugar groups, such as Ginsenoside Ra1, which has four, often exhibit weak or negligible activity in various assays. nih.govmdpi.comsci-hub.se For instance, in studies on aldose reductase (AR), an enzyme implicated in diabetic complications, ginsenosides with three or more sugar molecules, including Ra1, Rb1, and Rc, demonstrated weak or inactive properties. mdpi.com In contrast, ginsenosides with fewer sugar residues, like Rg3 (two sugars) and Rh2 (one sugar), or the aglycones themselves (no sugars), show significantly more potent effects. nih.govd-nb.info

This phenomenon is attributed to several factors. The bulky nature of multiple sugar moieties can decrease the permeability of the compound across cell membranes, limiting its access to intracellular targets. mdpi.commiloa.eu Furthermore, a high degree of glycosylation can sterically hinder the molecule from fitting into the binding pockets of target enzymes and proteins. frontiersin.org Consequently, major ginsenosides like Ra1, which are abundant in raw ginseng, are often considered prodrugs that are metabolized by intestinal bacteria into more active, less glycosylated minor ginsenosides. d-nb.infonih.govtechscience.com

The position at which sugar chains are attached to the aglycone—typically at the C-3, C-6, or C-20 positions—is a critical factor influencing activity. jst.go.jp

C-3 Position: For protopanaxadiol (B1677965) (PPD) type ginsenosides, a sugar moiety at the C-3 position is often crucial for activity. Studies on Na+/K+-ATPase inhibition found that ginsenosides with sugars attached only to the C-3 position showed potent inhibitory activity. nih.govresearchgate.net The anticancer effect of Rh2, which has a single glucose at C-3, is notably stronger than that of its isomer Rh1. nih.gov

C-6 Position: The C-6 position is a key differentiator between PPD and protopanaxatriol (B1242838) (PPT) type ginsenosides, with PPTs having a hydroxyl group at this location that can be glycosylated. nih.govfrontiersin.org The presence of a sugar at C-6 generally diminishes biological activity compared to substitution at C-3 or C-20. frontiersin.org This is demonstrated by comparing Rh2 (PPD-type, sugar at C-3) with Rh1 (PPT-type, sugar at C-6); despite similar structures, Rh2 has stronger anticancer effects. nih.govmiloa.eu Molecular modeling suggests that a sugar at C-6 creates steric hindrance, blocking the molecule's entry into the binding pockets of target proteins. frontiersin.org

C-20 Position: The C-20 position is another common site for glycosylation. nih.gov Adding a sugar at C-20 can significantly alter activity. For Na+/K+-ATPase, linking a monosaccharide to the C-20 position (or C-6) can reduce or completely abolish the inhibitory potency seen with C-3 substitution alone. nih.govresearchgate.net However, for anticancer activity, sugar linkages at C-3 or C-20 are considered more favorable than those at C-6. mdpi.com

Role of Aglycone Structure (Protopanaxadiol vs. Protopanaxatriol Types) in Ginsenoside Ra1 Activity

The stereochemistry at the C-20 position of the side chain creates (S) and (R) epimers, which can have profoundly different pharmacological effects despite having the same chemical formula. mdpi.comjst.go.jp Ginsenoside Ra1 is a 20(S)-saponin. jmb.or.kr

The spatial orientation of the hydroxyl group at C-20 relative to other parts of the molecule, such as the C-12 hydroxyl group, influences how the ginsenoside interacts with biological targets like lipid membranes and proteins. frontiersin.orgtandfonline.com For example, 20(S)-Rg3 is a more potent scavenger of hydroxyl radicals and a better regulator of certain ion channels than its 20(R)-Rg3 epimer. frontiersin.org Similarly, the 20(S) forms of ginsenosides Rg3 and Rh2 generally exhibit more potent antitumor and cytotoxic effects than their 20(R) counterparts. jst.go.jp Conversely, in some specific activities, the (R) form is more potent; 20(R)-Rh2 is a more selective inhibitor of osteoclast formation than 20(S)-Rh2, and 20(R)-Rg3 is a more effective inhibitor of rat lens aldose reductase (RLAR) than the 20(S) form. mdpi.comnih.gov

The number and position of hydroxyl (-OH) groups on the aglycone skeleton are key determinants of activity. nih.govmdpi.com The primary structural difference between PPD and PPT aglycones is the presence of a hydroxyl group at the C-6 position in PPTs, which is absent in PPDs like the aglycone of Ginsenoside Ra1. frontiersin.orgoup.comtandfonline.com This C-6 hydroxyl group in PPTs provides an additional site for glycosylation. nih.gov

Generally, PPD-type ginsenosides are associated with more potent anticancer activities than PPT-type ginsenosides. miloa.eu The presence of hydroxyl groups at specific positions, such as C-3 or C-20, is considered critical for certain inhibitory activities, including that against human recombinant aldose reductase (HRAR). mdpi.com

Correlation of Structural Modifications with Specific Biological Activities

The interplay between the glycosylation pattern and aglycone structure results in a wide spectrum of biological activities. SAR studies allow for the correlation of specific structural features with distinct pharmacological effects.

Structural FeatureModificationCorrelated Biological ActivityFinding
Number of Sugars High (≥3) vs. Low (0-2)Anticancer, Aldose Reductase Inhibition, ACE InhibitionLower number of sugars significantly increases potency. Heavily glycosylated ginsenosides like Ra1 are often weak or inactive. nih.govmdpi.comsci-hub.se
Aglycone Type Protopanaxadiol (PPD) vs. Protopanaxatriol (PPT)Anticancer ActivityPPD-type ginsenosides generally exhibit stronger anticancer effects than PPT-types. miloa.eu
Sugar Position C-3 vs. C-6Anticancer, Na+/K+-ATPase InhibitionSubstitution at C-3 is more favorable for activity. A sugar at C-6 often increases steric hindrance and reduces potency. nih.govfrontiersin.orgnih.gov
Sugar Position C-3 only vs. C-3 and C-20/C-6Na+/K+-ATPase InhibitionActivity is highest with sugar substitution only at C-3. Additional sugars at C-20 or C-6 reduce or abolish activity. nih.govresearchgate.net
Stereochemistry 20(S) vs. 20(R)Anticancer Activity, CytotoxicityThe 20(S) epimer is often more potent (e.g., 20(S)-Rg3, 20(S)-Rh2). jst.go.jp
Stereochemistry 20(S) vs. 20(R)Osteoclast Inhibition, Aldose Reductase InhibitionThe 20(R) epimer can be more selective or potent for specific targets (e.g., 20(R)-Rh2 for osteoclasts, 20(R)-Rg3 for AR). mdpi.comnih.gov

Relationship to Enzyme Inhibitory Activities (e.g., Aldose Reductase, Acetylcholine (B1216132) Esterase, BACE1)

The enzymatic inhibitory profile of Ginsenoside Ra1 and its analogues is closely tied to their structural characteristics.

Aldose Reductase: Ginsenoside Ra1 has been found to be inactive as an inhibitor of rat lens aldose reductase (RLAR). researchgate.netmdpi.comnih.gov However, it demonstrates moderate inhibitory activity against human recombinant aldose reductase (HRAR) with an IC50 value of 75.55 ± 4.33 µM. mdpi.comnih.gov The structure-activity relationship suggests that the number of sugar moieties is a key determinant for aldose reductase inhibition. Generally, a smaller number of sugar molecules on the ginsenoside skeleton enhances inhibitory action against RLAR. mdpi.com For instance, ginsenosides with fewer sugar residues like Rh2 and Rg3 show potent inhibition. researchgate.netmdpi.comnih.govnih.gov The stereochemistry of the hydroxyl group at the C-20 position is also critical for this inhibitory activity. its.ac.id

Acetylcholine Esterase (AChE): Research indicates that certain components of ginseng can influence the cholinergic system by affecting acetylcholine esterase activity. frontiersin.org However, studies focusing specifically on Compound K, a metabolite of protopanaxadiol ginsenosides like Ra1, have shown no direct inhibitory effect on AChE activity. mdpi.com

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): BACE1 is a key enzyme in the production of amyloid-β (Aβ) peptides. nih.gov While direct inhibitory data for Ginsenoside Ra1 on BACE1 is limited, studies on related ginsenosides offer insights. For example, ginsenoside Re has been shown to decrease BACE1 expression and activity. nih.govresearchgate.net The inhibitory potency of various ginsenosides on BACE1 has been observed in the order of Rc > Rg1 > Rb2 > Rb1 > Rg3 > Re. researchgate.net Computational studies have also explored the potential of ginsenoside analogues as BACE1 inhibitors. nih.gov Some ginsenosides, such as CK, F1, Rh1, and Rh2, have been identified as potential BACE1 inhibitors through in silico approaches. frontiersin.org

Other Enzyme Inhibitory Activities: Ginsenoside Ra1 has demonstrated weak inhibitory activity against angiotensin-I converting enzyme (ACE) with an IC50 value of 303.32 ± 5.89 μM. sci-hub.se It also showed a low inhibition rate of 16.36% against α-glucosidase at a concentration of 40 mM. researchgate.net

Structural Determinants of Anticancer Activity

The anticancer activity of ginsenosides is significantly influenced by their chemical structure. nih.gov A general trend observed is that the anticancer effect is inversely related to the number of sugar groups attached to the ginsenoside skeleton. researchgate.netnih.gov

Ginsenosides with four or more sugar molecules, a category that includes Ra1, generally exhibit no significant anti-proliferative effects. nih.gov In contrast, their metabolites with fewer sugar moieties, such as ginsenosides Rg3 and Rh2, demonstrate notable anticancer activity. nih.govresearchgate.net This suggests that the deglycosylation of ginsenosides like Ra1 is crucial for enhancing their cytotoxic potential against cancer cells.

The type of dammarane (B1241002), the number of sugar moieties, and differences in substituent groups are all critical factors affecting the anticancer activity of ginsenosides. nih.gov For protopanaxadiol-type ginsenosides, a decrease in the number of sugar groups correlates with increased cytotoxic effects. mdpi.com Furthermore, computational studies have identified Ginsenoside Ra1, along with others like Km, Ro, and CK, as having potential anticancer properties by targeting proteins such as SLC3A2, with molecular dynamics simulations indicating stable interactions. mdpi.com

Structural Basis for Anti-Amyloid-Beta Effects

Several ginsenosides have been investigated for their potential to mitigate the pathology of Alzheimer's disease by targeting amyloid-β (Aβ). The interaction between ginsenosides and Aβ appears to be specific and dependent on the ginsenoside's structure.

While direct studies on Ginsenoside Ra1 are limited, research on related compounds provides valuable insights. For instance, ginsenoside Rg1 can reduce the production of Aβ and inhibit its aggregation. mdpi.comnih.gov It has been shown to down-regulate the expression of β-site APP cleaving enzyme 1 (BACE1), a key enzyme in Aβ generation. mdpi.comnih.govnih.gov

The binding affinity of different ginsenosides to Aβ varies, suggesting that the type and number of glycosyl groups play a significant role. sci-hub.se Studies using mass spectrometry and molecular docking have indicated that protopanaxatriol-type ginsenosides may have a stronger binding affinity for Aβ than protopanaxadiol-types. sci-hub.se The order of binding affinities has been reported as Rg1 ≈ Re > Rd ≈ Rg2 > Rh2. sci-hub.se These interactions are thought to interfere with the Aβ aggregation process, which is a key pathological event in Alzheimer's disease. sci-hub.se

Research Challenges and Future Directions for Ginsenoside Ra1 Investigation

Methodological Advancements Needed in Ginsenoside Ra1 Research

Progress in understanding the bioactivity and mechanisms of Ginsenoside Ra1 is intrinsically linked to the development of more sophisticated analytical techniques. The low abundance of certain ginsenosides (B1230088), including potentially Ra1, and the presence of numerous isomers pose significant hurdles for accurate identification and quantification.

Improved Techniques for Isomer Differentiation using Mass Spectrometry

A significant challenge in ginsenoside research is the differentiation of isomers, which often exhibit similar mass spectra but can have distinct biological activities. nih.gov Mass spectrometry-based techniques are at the forefront of addressing this issue. Two-dimensional mass spectrometry (2D-MS), for instance, provides more detailed structural insights by plotting fragment ion intensities against collision energy, allowing for the differentiation of isomeric ginsenosides. nih.gov

Other advanced MS techniques like electron-induced dissociation (EID) can generate more structurally diagnostic fragment ions compared to conventional collision-induced dissociation (CID), aiding in the distinction between isomers. acs.org Ion mobility-mass spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of the ions, enabling the differentiation of ginsenoside isomers that may not be separable by chromatography alone. waters.com Continued development and application of these sophisticated MS methods are vital for the unambiguous identification of Ginsenoside Ra1 in complex mixtures.

Mass Spectrometry TechniquePrinciple of Isomer Differentiation
Two-Dimensional Mass Spectrometry (2D-MS) Plots fragment ion intensities against varying collision energies to create unique profiles for isomers. nih.gov
Electron-Induced Dissociation (EID) Generates a greater number of structurally informative fragment ions compared to CID. acs.org
Ion Mobility-Mass Spectrometry (IM-MS) Separates ions based on their size, shape, and charge in the gas phase. waters.com

Establishment of Comprehensive Ginsenoside Profiling Methodologies

To fully understand the role of Ginsenoside Ra1, it is essential to analyze it within the context of the entire ginsenoside profile of a sample. Comprehensive profiling methods aim to identify and quantify a wide range of ginsenosides simultaneously. mdpi.com UPLC-QTOF-MS has been successfully used to profile dozens of ginsenosides in various parts of the Panax ginseng plant. mdpi.comnih.gov These methods often rely on the creation of in-house libraries of standard compounds for accurate identification. mdpi.com

The integration of untargeted metabolomics approaches using high-resolution mass spectrometry can help in the discovery of new or unexpected ginsenosides. mdpi.com However, a major limitation is the commercial availability of a wide range of purified ginsenoside standards. mdpi.com Establishing more comprehensive and standardized profiling methodologies, including the development of extensive spectral libraries, will be crucial for comparative studies and for understanding the synergistic or antagonistic effects of Ginsenoside Ra1 with other co-occurring ginsenosides. koreascience.kr

Addressing Research Gaps in Ginsenoside Ra1 Academic Inquiry

While initial studies have hinted at the pharmacological potential of Ginsenoside Ra1, significant gaps remain in our understanding of its biological effects and mechanisms of action. Bridging these gaps will require a concerted effort to move from preliminary in vitro findings to more robust in vivo and mechanistic studies.

Deeper Elucidation of Systematic Mechanisms of Action

The precise molecular mechanisms underlying the reported bioactivities of Ginsenoside Ra1 are not yet fully understood. While it has been implicated in modulating immune responses and cardiovascular health, the specific signaling pathways and molecular targets involved require further investigation. alfachemic.comfrontiersin.org

Future research should focus on a deeper elucidation of its systematic mechanisms of action. This could involve network pharmacology approaches to predict potential targets and pathways, followed by experimental validation. frontiersin.orgresearchgate.net Studies have shown that other ginsenosides can modulate a variety of signaling pathways, including those involving receptor tyrosine kinases, MAPKs, and NF-κB. alfachemic.comnih.gov Investigating the effects of Ginsenoside Ra1 on these and other key cellular signaling cascades will provide a more complete picture of its pharmacological profile. Uncovering these mechanisms is a crucial step toward the potential development of Ginsenoside Ra1 as a therapeutic agent. nih.gov

Investigation of Pharmacological Effects and Mechanisms of Malonyl Saponins (B1172615) Related to Ginsenoside Ra1

A significant challenge in ginseng research is the characterization of malonyl saponins. These are naturally occurring ginsenosides containing a malonyl group, which are often found in fresh and air-dried ginseng but are thermally unstable. semanticscholar.orgresearchgate.net Structurally related to Ginsenoside Ra1 are compounds like malonyl-ginsenoside Ra1, malonyl-ginsenoside Ra2, and malonyl-ginsenoside Ra3. frontiersin.orgnih.gov However, a substantial knowledge gap exists, as reports on the specific pharmacological effects and mechanisms of these malonylated derivatives are scarce. frontiersin.orgnih.gov

Future research must prioritize the systematic investigation of these compounds. The malonylation of a ginsenoside can significantly alter its chemical properties and biological activity. ontosight.ai For instance, studies on other ginsenosides, like the comparison between ginsenoside Rb1 and malonyl-ginsenoside Rb1, have revealed distinct effects on neurological processes, suggesting that the malonyl group is not merely a passive modification. ontosight.ai

Initial findings suggest that total malonyl-ginsenosides may possess antidiabetic properties, including hypoglycemic effects and the ability to improve insulin (B600854) resistance. semanticscholar.orgfrontiersin.orgacs.orgresearchgate.net However, the specific contribution of each malonylated compound, particularly those related to Ra1, is unknown. A key research direction is to isolate these compounds in sufficient purity and quantity to conduct rigorous pharmacological screening. This would involve assessing their anti-inflammatory, antioxidant, neuroprotective, and cardiovascular-protective properties, which have been suggested for malonyl-ginsenoside Rb1. ontosight.ai Understanding their mechanisms of action at a molecular level is paramount and will clarify their therapeutic potential.

Table 1: Research Directions for Malonyl Saponins Related to Ginsenoside Ra1

Research AreaKey ObjectivesRationale
Isolation & Purification Develop efficient methods to isolate pure malonyl-ginsenoside Ra1, Ra2, and Ra3.Purity is essential for accurate pharmacological assessment and mechanistic studies.
Pharmacological Screening Evaluate the antidiabetic, anti-inflammatory, neuroprotective, and immunomodulatory effects.To determine the specific bioactivities of each malonylated derivative. ontosight.aifrontiersin.org
Mechanism of Action Investigate molecular targets and signaling pathways affected by these compounds.To understand how malonylation alters the interaction with biological systems.
Stability & Conversion Study the conversion of malonyl ginsenosides to their neutral counterparts (e.g., Ra1) under various conditions.To understand their fate during processing and digestion, which impacts bioavailability. researchgate.netresearchgate.net

Comprehensive Assessment of Genetic Variation Impact on Ginsenoside Ra1 Levels and Activities

A critical oversight in much of the existing ginseng research is the failure to account for the impact of genetic variation on ginsenoside content. koreascience.krresearchgate.net The levels of specific ginsenosides, including Ra1, can differ significantly between various Panax ginseng cultivars, even when grown under identical environmental conditions. frontiersin.orgresearchgate.net This highlights that genetics play a crucial role in the chemical profile, or "chemotype," of the plant. koreascience.kr Therefore, attributing variations in activity solely to environmental factors or processing methods is a significant limitation of past studies.

Future investigations must adopt more sophisticated approaches to untangle the complex interplay between genetics and environment. A primary research direction is the application of Genome-Wide Association Studies (GWAS). nih.govmdpi.com By analyzing the genomes of numerous ginseng cultivars with diverse ginsenoside profiles, GWAS can identify specific genes and single nucleotide polymorphisms (SNPs) associated with high or low levels of Ginsenoside Ra1. nih.govdntb.gov.ua Such studies have already begun to identify genes controlling the biosynthesis of other ginsenosides, like Rg1, providing a clear blueprint for this approach. dntb.gov.uasciprofiles.com

Furthermore, an integrated "multiomics" strategy is essential. koreascience.krresearchgate.net This involves combining genomics (DNA), transcriptomics (gene expression), and metabolomics (chemical profiling) to build a comprehensive picture of the ginsenoside biosynthesis pathway. frontiersin.orgnih.gov By correlating gene expression patterns with the accumulation of Ra1 and related compounds, researchers can pinpoint key regulatory genes and enzymes. researchgate.net This knowledge is not only fundamental for understanding the biology of ginseng but also provides powerful tools for molecular breeding programs aimed at developing cultivars with consistently high levels of desired compounds like Ginsenoside Ra1.

Table 2: Methodologies to Assess Genetic Impact on Ginsenoside Ra1

MethodologyApplicationExpected Outcome
Genome-Wide Association Studies (GWAS) Correlate genetic markers (SNPs) with Ginsenoside Ra1 content across many cultivars. nih.govmdpi.comIdentification of genes and genetic regions that control Ra1 biosynthesis. dntb.gov.ua
Multiomics Integration Combine genomic, transcriptomic, and metabolomic data from different cultivars. frontiersin.orgresearchgate.netA complete model of the Ra1 biosynthetic pathway and its genetic regulation. nih.gov
Controlled Cultivation Grow genetically distinct cultivars in a single, controlled environment. koreascience.krIsolate the effects of genetic variation from environmental influences on Ra1 levels.
Gene Function Analysis Use techniques like RNA interference (RNAi) to validate the function of candidate genes. dntb.gov.uaConfirmation of key enzymes and regulatory factors in the Ra1 synthesis pathway.

Exploration of Multi-Target Synergistic Effects of Ginsenoside Ra1 and Related Compounds

The therapeutic paradigm is shifting from a "one drug, one target" model to an understanding that complex diseases often require multi-target approaches. tmrjournals.comnih.gov Ginsenosides are well-suited to this paradigm, as they are known to interact with multiple molecular targets and signaling pathways, which may explain the wide range of pharmacological effects attributed to ginseng. mdpi.comthieme-connect.com Ginsenoside Ra1 has been implicated in modulating the cardiovascular system, immune response, and nervous system, suggesting a multi-target profile. frontiersin.orgmdpi.com

A key future direction is the systematic exploration of these multi-target effects using network pharmacology. tmrjournals.comnih.gov This computational approach integrates data on drug-target interactions and disease pathways to predict how a compound or a combination of compounds might exert its effects. nih.gov Studies have already used this method to identify numerous potential protein targets and pathways for mixtures of ginsenosides that include Ra1, Ra2, and Ra3, linking them to immune regulation, cancer pathways, and metabolic processes. frontiersin.orgnih.gov

Beyond its individual actions, the potential for Ginsenoside Ra1 to act synergistically with other compounds is a promising area of research. Synergy, where the combined effect is greater than the sum of individual effects, could be achieved by combining Ra1 with other ginsenosides or with conventional therapeutic drugs. alfachemic.com For example, other ginsenosides have demonstrated synergistic effects with chemotherapy agents, enhancing their anti-cancer activity and potentially reducing drug resistance. thieme-connect.commdpi.com Future studies should use network pharmacology to predict promising synergistic combinations involving Ra1, followed by in vitro and in vivo validation. This could lead to the development of novel combination therapies that are more effective and have fewer side effects. mdpi.com

Table 3: Framework for Investigating Synergistic Effects of Ginsenoside Ra1

Research PhaseTools & TechniquesObjective
Prediction Network Pharmacology, Molecular Docking. tmrjournals.commdpi.comIdentify potential protein targets for Ra1 and predict synergistic interactions with other compounds.
In Vitro Validation Cell culture assays (e.g., cancer cell lines, immune cells).Confirm the predicted multi-target activity and synergistic effects at the cellular level.
Pathway Analysis Western Blot, qPCR, Transcriptomics.Elucidate the molecular mechanisms and signaling pathways underlying the synergistic effects.
In Vivo Confirmation Animal models of disease (e.g., cancer, metabolic syndrome).Evaluate the therapeutic efficacy and safety of the synergistic combination in a living organism.

Q & A

Q. What analytical methods are most effective for identifying and quantifying Ginsenoside Ra1 in complex plant matrices?

Methodological Answer: Ultra-high-performance liquid chromatography coupled with ion mobility-quadrupole time-of-flight tandem mass spectrometry (UHPLC/IM-QTOF-HDMSE) is widely used due to its high resolution and sensitivity. This technique enables differentiation of structural isomers (e.g., Ginsenoside Ra1 vs. Ra2) and quantification in multicomponent systems. Validation steps should include spike-recovery experiments and calibration curves using certified reference materials .

Q. How can researchers standardize the extraction of Ginsenoside Ra1 from Panax species to ensure reproducibility?

Methodological Answer: Optimize solvent systems (e.g., methanol-water or ethanol-water mixtures) based on polarity, and employ ultrasound-assisted extraction (UAE) or pressurized liquid extraction (PLE) to enhance yield. Validate protocols using matrix-matched controls and orthogonal analytical methods (e.g., HPLC vs. LC-MS) to confirm compound integrity .

Q. What are the key challenges in isolating Ginsenoside Ra1 from co-occurring ginsenosides, and how can they be addressed?

Methodological Answer: Co-elution with structurally similar compounds (e.g., Ra2, Rb1) is a major challenge. Countercurrent chromatography (CCC) or preparative HPLC with phenyl-hexyl columns can improve separation. Post-purification characterization via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) is critical to confirm purity .

Advanced Research Questions

Q. How can experimental designs be optimized to study the pharmacokinetics of Ginsenoside Ra1 in vivo?

Methodological Answer: Use radiolabeled isotopes (e.g., ³H or ¹⁴C) for tracer studies in animal models. Employ physiologically based pharmacokinetic (PBPK) modeling to predict absorption-distribution-metabolism-excretion (ADME) profiles. Validate findings using microsampling techniques (e.g., dried blood spots) to minimize animal use while maximizing data resolution .

Q. What strategies resolve contradictions in reported bioactivity data for Ginsenoside Ra1 across studies?

Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, dosage regimes). Use standardized bioassays (e.g., NF-κB inhibition for anti-inflammatory studies) and include positive/negative controls. Sensitivity analyses should assess batch-to-batch variability in compound purity .

Q. How can multi-omics approaches elucidate the molecular mechanisms of Ginsenoside Ra1 in disease models?

Methodological Answer: Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map signaling pathways. For example, in cancer models, correlate Ginsenoside Ra1-induced apoptosis with downregulation of PI3K/AKT/mTOR markers. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) for systems-level interpretation .

Q. What statistical frameworks are recommended for analyzing dose-response relationships of Ginsenoside Ra1 in preclinical studies?

Methodological Answer: Apply nonlinear regression models (e.g., four-parameter logistic curve) to estimate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For longitudinal data, mixed-effects models account for inter-subject variability .

Methodological Best Practices

  • Data Presentation : Use scatterplots with error bars (SD/SEM) for bioactivity data. For chromatograms, annotate peaks with m/z ratios and retention times .
  • Replication : Include triplicate measurements in independent experiments. Report coefficient of variation (CV) for intra- and inter-assay precision .
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain institutional review board (IRB) approval for human cell line use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.